2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound that features a combination of various functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Synthesis of the pyrazole ring: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling reactions: The final compound is formed by coupling the oxadiazole and pyrazole intermediates with the acetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the nitro groups if present in the intermediates.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential as a therapeutic agent due to its unique structural features. It could be investigated for activity against various biological targets, such as enzymes or receptors.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorophenyl)acetamide
- **2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structure that incorporates an acetamide group, oxadiazole ring, and pyrazole moiety. Its molecular formula is C21H19FN6O2S with a molecular weight of approximately 438.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Structural Characteristics
The structural complexity of this compound is significant for its biological activity. The presence of functional groups such as amines, oxadiazoles, and pyrazoles suggests a potential for diverse interactions with biological targets. The specific arrangement of these groups can influence the compound's solubility, stability, and interaction with enzymes or receptors.
Feature | Description |
---|---|
Molecular Formula | C21H19FN6O2S |
Molecular Weight | 438.5 g/mol |
Key Functional Groups | Acetamide, Oxadiazole, Pyrazole |
Anticancer Properties
Research indicates that derivatives of pyrazole and oxadiazole exhibit anticancer properties by inhibiting various enzymes and growth factors involved in cancer progression. For instance, compounds similar to this compound have shown cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .
The anticancer efficacy of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds from similar scaffolds can induce apoptosis in cancer cells by increasing caspase activity and promoting phosphatidylserine translocation to the outer leaflet of the cell membrane .
- Blocking Enzyme Activity : The oxadiazole moiety is known to block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : Morphological changes indicative of apoptosis have been observed in treated cell lines, suggesting that this compound may promote programmed cell death in malignant cells .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines:
- Compound Tested : this compound.
- Cell Lines : HCT-116, HeLa, MCF-7.
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 30 to 80 μM across different cell lines. Apoptotic characteristics were confirmed through flow cytometry analysis.
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanism by which this compound induces apoptosis:
- Methodology : Assessment of caspase activation and morphological changes post-treatment.
- Findings : Significant increases in activated caspases were noted in treated cells compared to controls. Morphological assessments revealed typical apoptotic features such as cell shrinkage and detachment.
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2S/c1-11-4-3-5-12(8-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-7-6-13(23)9-14(15)22/h3-9H,10,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCSXLHQBAZOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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